molecular formula C5H5BrS B1269912 4-Bromo-2-methylthiophene CAS No. 29421-92-9

4-Bromo-2-methylthiophene

Cat. No. B1269912
CAS RN: 29421-92-9
M. Wt: 177.06 g/mol
InChI Key: ABMUSXPGSSMPLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-methylthiophene and related compounds often involves complex organic reactions, leveraging halogen···halogen interactions and various synthetic methodologies. One approach involves the use of halogen interactions in the formation of cocrystals, a technique that can be applied to the synthesis of halogenated thiophenes (Tothadi, Joseph, & Desiraju, 2013). Another method discusses the practical synthesis of related halogenated biphenyls, demonstrating the complexities and challenges in synthesizing halogen-containing organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis

Understanding the molecular structure of 4-Bromo-2-methylthiophene is crucial for its application in material science and organic synthesis. The molecule's structure, characterized by a thiophene ring substituted with a bromine atom and a methyl group, influences its reactivity and interaction with other molecules. Studies on related compounds emphasize the importance of molecular structure in determining the properties and potential applications of these materials (Yue & Xu, 2012).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Chemical Synthesis

    • 4-Bromo-2-methylthiophene is often used as a building block in the synthesis of various organic compounds .
    • It is used in the preparation of other thiophene derivatives, which can be used in a variety of chemical reactions .
  • Pharmaceutical Industry

    • Thiophene derivatives, including 4-Bromo-2-methylthiophene, can be used as intermediates in the synthesis of pharmaceuticals .
    • For example, it can be utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors .
    • These materials are used in the development of flexible and lightweight electronic devices .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-based molecules play a significant role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs), which are used in display technology for televisions, mobile phones, and computer monitors .

Safety And Hazards

4-Bromo-2-methylthiophene is classified as a combustible liquid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

4-bromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUSXPGSSMPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348582
Record name 4-bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylthiophene

CAS RN

29421-92-9
Record name 4-bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methylthiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
AA Balakit, GA El-Hiti, K Smith - Iraqi National Journal of Chemistry, 2013 - iasj.net
2-(3-(tert-Butoxycarbonylamino) propyl)-5-methylthiophene and its 4-deuterio derivative have been synthesized by a simple and convenient method in a six step sequence from 2-…
Number of citations: 7 www.iasj.net
M Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
… After the usual work-up procedure,3 the neutral fraction consisted of 0.5 g (14%) of 4-bromo-2methylthiophene (3) identified by a comparison of its infrared spectrum with that of an …
Number of citations: 25 pubs.acs.org
S Gronowitz, G Nikitidis… - Acta chemica scandinavica …, 1991 - actachemscand.org
… , we studied the reaction of 4-bromo-2-methylthiophene 1,1-… obtained when 4bromo-2-methylthiophene was oxidized in … Desilylation on A1203 provided 4bromo-2-methylthiophene 1…
Number of citations: 9 actachemscand.org
S GRONOWITZ, H FROSTLING - Acta Chem. Scand, 1962 - actachemscand.org
… Wolff-Kishner reduction of I according to the general description given by King and Nord23 yields 4-bromo-2-methylthiophene(II) in 84 % yield. Thus in contrast to a-bound bromine, fl-…
Number of citations: 0 actachemscand.org
T Kohara, H Tanaka, K Kimura… - Journal of …, 2002 - Wiley Online Library
… A new series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines 1a-k has been synthesized from 4-bromo-2-methylthiophene 6 or ethyl 2-amino-4,5-dimethyl-3-…
Number of citations: 22 onlinelibrary.wiley.com
S Gronowitz - Phosphorus, Sulfur, and Silicon and the Related …, 1993 - Taylor & Francis
… In order to elucidate which side of 2,4-dithiophene-lIl-dioxide was acting as dienophile we studied the dimerization of 4-bromo-2methylthiophene-1,l-dioxide, in which the two …
Number of citations: 24 www.tandfonline.com
MG Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
… Morton flask equipped with a magnetic stirring bar, a reflux condenser, and an addition funnel were added 10 ml of dry benzene and 5 g (0.021 mol) of 4-bromo-2-methylthiophene (2b) …
Number of citations: 84 pubs.acs.org
P Grisdale, M Glogowski… - The Journal of Organic …, 1971 - ACS Publications
… After the usual work-up procedure,3 the neutral fraction consisted of 0.5 g (14%) of 4-bromo-2methylthiophene (3) identified by a comparison of its infrared spectrum with that of an …
Number of citations: 17 pubs.acs.org
HC Van der Plas, DA De Bie… - Recueil des Travaux …, 1974 - Wiley Online Library
… Analogously, 2-bromo-5-methylthiophene is converted into 4-bromo-2-methylthiophene. In both reactions no trace of an amino compound, with the exception of those resulting from side…
Number of citations: 26 onlinelibrary.wiley.com
A De Meijere, L Zhao, VN Belov, M Bossi… - … A European Journal, 2007 - Wiley Online Library
… best one was found to be that based on the so-called “halogen dance” in 2-bromo-5-methylthiophene (8)14 followed by a Kumada coupling of the resulting 4-bromo-2-methylthiophene (…

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